molecular formula C16H22O3S B14427057 8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one CAS No. 79998-91-7

8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one

Cat. No.: B14427057
CAS No.: 79998-91-7
M. Wt: 294.4 g/mol
InChI Key: FDPREXGAJPHFOT-UHFFFAOYSA-N
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Description

8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one is an organic compound that features a benzenesulfonyl group attached to an octenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one typically involves the reaction of benzenesulfonyl chloride with a suitable octenone precursor. One common method involves the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an organic solvent like 1,2-dichloroethane (DCE). The reaction is carried out at elevated temperatures, around 60°C, to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one is unique due to its specific structural features, which combine the reactivity of the benzenesulfonyl group with the flexibility of the octenone backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

CAS No.

79998-91-7

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

8-(benzenesulfonyl)-2,6-dimethyloct-6-en-4-one

InChI

InChI=1S/C16H22O3S/c1-13(2)11-15(17)12-14(3)9-10-20(18,19)16-7-5-4-6-8-16/h4-9,13H,10-12H2,1-3H3

InChI Key

FDPREXGAJPHFOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(=CCS(=O)(=O)C1=CC=CC=C1)C

Origin of Product

United States

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